molecular formula C12H23N5O B024601 s-Triazine, 4,6-diamino-2-nonoxy- CAS No. 19619-57-9

s-Triazine, 4,6-diamino-2-nonoxy-

Cat. No. B024601
CAS RN: 19619-57-9
M. Wt: 253.34 g/mol
InChI Key: ZXGNFNGZQRAOMV-UHFFFAOYSA-N
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Description

S-Triazine, 4,6-diamino-2-nonoxy- is a chemical compound that belongs to the family of triazine derivatives. It has been extensively studied for its potential applications in various fields due to its unique properties. In

Mechanism Of Action

The mechanism of action of s-Triazine, 4,6-diamino-2-nonoxy- is not fully understood. However, it is believed that the compound exerts its effects by inhibiting certain enzymes or proteins in the body. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.

Biochemical And Physiological Effects

S-Triazine, 4,6-diamino-2-nonoxy- has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. It has also been found to have neuroprotective effects and to improve cognitive function in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of s-Triazine, 4,6-diamino-2-nonoxy- is its versatility. It can be easily modified to produce derivatives with different properties, which makes it a valuable tool for drug development. However, one of the limitations of using s-Triazine, 4,6-diamino-2-nonoxy- in lab experiments is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers and the environment.

Future Directions

There are many future directions for the study of s-Triazine, 4,6-diamino-2-nonoxy-. One potential area of research is the development of new drugs for the treatment of cancer and other diseases. Another area of research is the study of the compound's effects on the immune system and its potential use in immunotherapy. Additionally, the compound's potential as a tool for imaging and diagnosis is an area of active research. Overall, the versatility and unique properties of s-Triazine, 4,6-diamino-2-nonoxy- make it a promising candidate for further study in various fields.
Conclusion:
In conclusion, s-Triazine, 4,6-diamino-2-nonoxy- is a versatile and promising compound that has been extensively studied for its potential applications in various fields. Its unique properties make it a valuable tool for drug development, imaging, and diagnosis. Further research is needed to fully understand the compound's mechanism of action and to explore its potential applications.

Synthesis Methods

The synthesis of s-Triazine, 4,6-diamino-2-nonoxy- can be achieved through various methods. One of the most commonly used methods is the reaction between cyanuric chloride and 4,6-diamino-2-nonoic acid. The reaction takes place in the presence of a base such as triethylamine, and the product is obtained in high yield.

Scientific Research Applications

S-Triazine, 4,6-diamino-2-nonoxy- has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been found to have antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use in the development of new drugs for the treatment of cancer, Alzheimer's disease, and other diseases.

properties

CAS RN

19619-57-9

Product Name

s-Triazine, 4,6-diamino-2-nonoxy-

Molecular Formula

C12H23N5O

Molecular Weight

253.34 g/mol

IUPAC Name

6-nonoxy-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C12H23N5O/c1-2-3-4-5-6-7-8-9-18-12-16-10(13)15-11(14)17-12/h2-9H2,1H3,(H4,13,14,15,16,17)

InChI Key

ZXGNFNGZQRAOMV-UHFFFAOYSA-N

SMILES

CCCCCCCCCOC1=NC(=NC(=N1)N)N

Canonical SMILES

CCCCCCCCCOC1=NC(=NC(=N1)N)N

Other CAS RN

19619-57-9

Origin of Product

United States

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